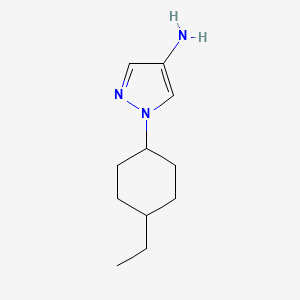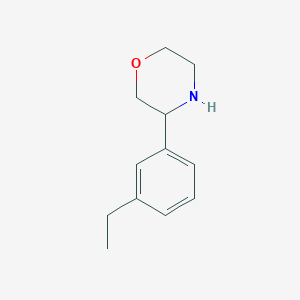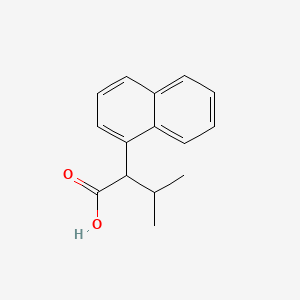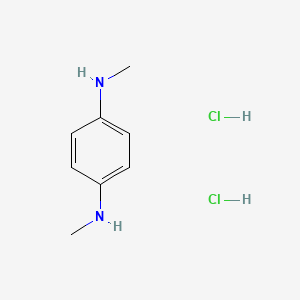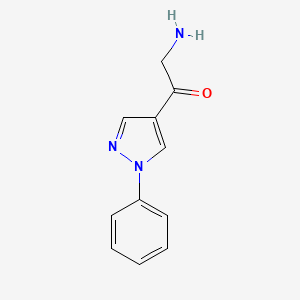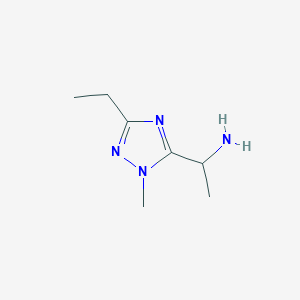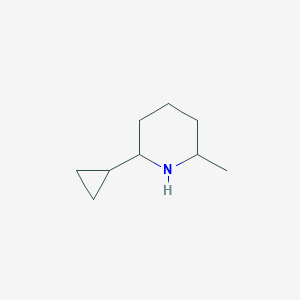
2-Cyclopropyl-6-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-6-methylpiperidine is a nitrogen-containing heterocyclic compound with the molecular formula C9H17N It is a derivative of piperidine, characterized by the presence of a cyclopropyl group at the second position and a methyl group at the sixth position of the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-methylpiperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with 2-methyl-1,5-dibromopentane under basic conditions to form the desired piperidine derivative. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts, such as palladium or nickel complexes, can also be employed to improve the reaction rate and selectivity. The reaction conditions are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopropyl-6-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclopropyl group, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-6-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-6-methylpiperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake. The cyclopropyl group can enhance the compound’s binding affinity and selectivity towards certain receptors, thereby modulating its pharmacological effects.
Comparación Con Compuestos Similares
Piperidine: A basic nitrogen-containing heterocycle with a wide range of applications in drug synthesis.
2,2,6,6-Tetramethylpiperidine: Known for its steric hindrance and use in selective oxidation processes.
Cyclopropylamine: A precursor in the synthesis of cyclopropyl-containing compounds.
Uniqueness: 2-Cyclopropyl-6-methylpiperidine is unique due to the presence of both cyclopropyl and methyl groups, which confer distinct steric and electronic properties. These features enhance its reactivity and potential as a versatile intermediate in organic synthesis and drug development.
Propiedades
Fórmula molecular |
C9H17N |
|---|---|
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
2-cyclopropyl-6-methylpiperidine |
InChI |
InChI=1S/C9H17N/c1-7-3-2-4-9(10-7)8-5-6-8/h7-10H,2-6H2,1H3 |
Clave InChI |
PLCIYGHHBGNHLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(N1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13532236.png)
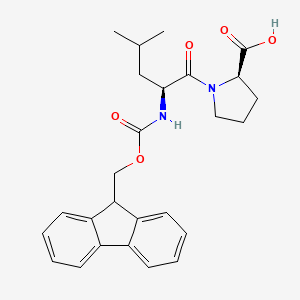
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid](/img/structure/B13532241.png)

![4-[(2-Nitrophenyl)methyl]piperidine](/img/structure/B13532263.png)
